REACTION_CXSMILES
|
Cl.[NH2:2]O.[NH2:4][C:5]1[S:6][C:7]([CH:10]=O)=[CH:8][N:9]=1.[CH:12]([O-:14])=O.[Na+].C(O)=O>CO.C(Cl)(Cl)Cl>[C:10]([C:7]1[S:6][C:5]([NH:4][CH:12]=[O:14])=[N:9][CH:8]=1)#[N:2] |f:0.1,3.4,6.7|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
38.4 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=CN1)C=O
|
Name
|
|
Quantity
|
37.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a single product spot (about 7-8 hr.)
|
Duration
|
7.5 (± 0.5) h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered hot
|
Type
|
CUSTOM
|
Details
|
the filtrate condensed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is triturated in ice water
|
Type
|
FILTRATION
|
Details
|
the solid collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CN=C(S1)NC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.7 g | |
YIELD: PERCENTYIELD | 60.5% | |
YIELD: CALCULATEDPERCENTYIELD | 60.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |